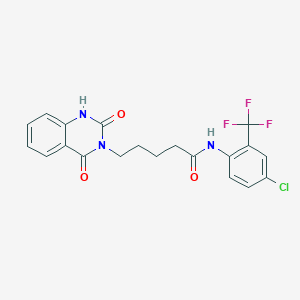
N-(4-chloro-2-(trifluoromethyl)phenyl)-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-chloro-2-(trifluoromethyl)phenyl)-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide" is a chemical entity that appears to be related to the field of organic chemistry, specifically involving halogenated aromatic compounds and amides. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some aspects of its chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an acid with an amine in the presence of a dehydrating agent or a coupling reagent. For instance, the synthesis of "N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide" was achieved by reacting trifluorobutanoic acid with an amino-substituted chlorobenzonitrile using triethylamine and propylphosphonic anhydride in ethyl acetate . This suggests that the synthesis of the compound might also involve similar reactants and conditions, with the appropriate substitutions for the specific functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using various spectroscopic techniques. The paper on "N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide" describes the use of IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis for characterization . These techniques could similarly be applied to the compound to determine its molecular structure, including the positions of the functional groups and the overall conformation of the molecule.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. While the provided papers do not detail specific reactions for the compound , they do offer a glimpse into the reactivity of structurally related compounds. For example, the presence of an amide group can suggest a certain reactivity pattern, such as participation in nucleophilic acyl substitution reactions. The halogen and trifluoromethyl groups may also influence the compound's reactivity, potentially making it more electrophilic and susceptible to nucleophilic attack.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability can be inferred from related compounds. The paper on "Powder X-ray diffraction of 5-Chloro-N-(4-nitrophenyl)pentanamide" provides X-ray powder diffraction data, which can be used to deduce the crystalline structure and purity of the compound . Similar analytical techniques could be used to determine the physical properties of "N-(4-chloro-2-(trifluoromethyl)phenyl)-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide", such as its crystalline form, density, and thermal stability.
Scientific Research Applications
Pesticide Research
Research on similar compounds has shown applications in the field of pesticides. For instance, a study by Bartha (1969) found that certain herbicides transformed in soil to create unexpected residues, demonstrating the complex interactions of similar chemical compounds in agricultural applications.
Antibacterial Applications
A novel antibacterial quinolone compound was studied by Kuramoto et al. (2003), highlighting the potential of related quinazoline derivatives in combating bacterial infections. This study underscores the relevance of similar compounds in developing new antibacterial agents.
Antileukemic and Antimicrobial Properties
A copper(II) complex of a fluoroquinolone antibacterial drug showed promising antileukemic and antimicrobial properties, as detailed in research by Katsarou et al. (2008). This indicates the potential of quinazoline derivatives in the field of cancer chemotherapy and antimicrobial applications.
Neurokinin-1 Receptor Antagonist
A study by Harrison et al. (2001) described the development of a neurokinin-1 receptor antagonist, showing the potential of similar compounds in neurological and psychiatric disorders.
Cerebral Protective Agents
The synthesis of benzoquinone derivatives, which share a similar chemical structure, has shown potential as cerebral protective agents, as investigated by Tatsuoka et al. (1992). This highlights the relevance of such compounds in neuroprotection and related medical applications.
Antimicrobial Evaluation
A study on triazoloquinazoline derivatives, as explored by Ghosh et al. (2015), demonstrated their effectiveness as antimicrobial agents, suggesting a potential application area for similar compounds.
Cancer Therapies
Research on chloroquine and its analogs, including quinoline derivatives, has shown their potential in cancer therapies, as indicated in the study by Solomon and Lee (2009). This research highlights the potential use of related compounds in enhancing cancer treatments.
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O3/c21-12-8-9-16(14(11-12)20(22,23)24)25-17(28)7-3-4-10-27-18(29)13-5-1-2-6-15(13)26-19(27)30/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQKNPJUJUYUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

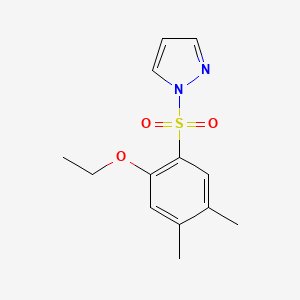
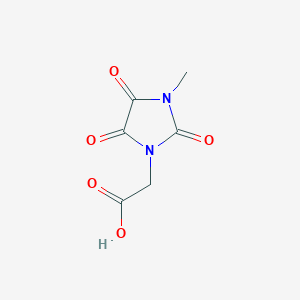

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-hydroxypropyl)oxamide](/img/structure/B2541631.png)

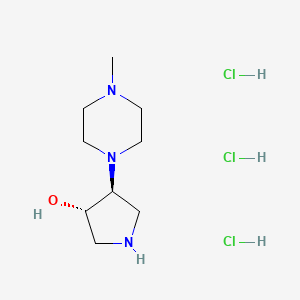
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)
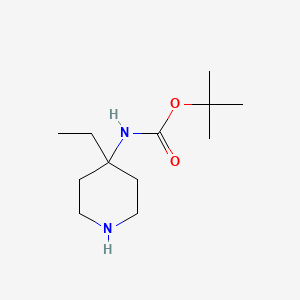
![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)
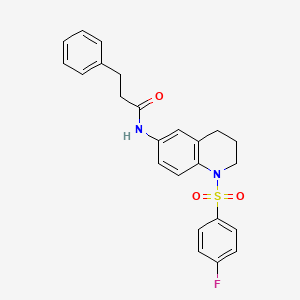
![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)
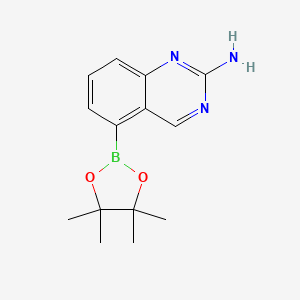
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2541649.png)